

An In-depth Technical Guide on the Flammability of Nanomaterials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **IGNITABILITY**

Cat. No.: **B1175610**

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

The advent of nanotechnology has introduced a new class of materials with unique physicochemical properties, driving innovation across numerous fields, including medicine, electronics, and energy. However, the very properties that make nanomaterials desirable—most notably their high surface-area-to-volume ratio—can also significantly alter their hazardous characteristics, such as flammability and explosibility, compared to their bulk counterparts.^[1] As the production and application of engineered nanomaterials (ENMs) increase, a thorough understanding of their potential fire and explosion hazards is paramount for ensuring safe handling, storage, and integration into commercial products.^{[2][3]}

This technical guide provides an exploratory overview of the flammability of various nanomaterials. It consolidates quantitative data from key studies, details the experimental protocols used for assessment, and visualizes the complex relationships and workflows involved. The aim is to equip researchers, scientists, and drug development professionals with the foundational knowledge required to assess and mitigate the risks associated with these advanced materials.

Fundamentals of Nanomaterial Combustion

The distinct combustion behavior of nanomaterials stems from their fundamental physical and chemical properties. As particle size decreases into the nanometer range, the proportion of

atoms on the surface increases dramatically. This high specific surface area leads to enhanced reactivity.[4][5]

Key factors influencing nanomaterial flammability include:

- Increased Specific Surface Area: A larger surface area allows for more rapid oxidation, which can lead to lower ignition temperatures and energies.[1]
- Lower Melting Points: Nanoparticles often exhibit lower melting and boiling points compared to bulk materials, which can result in lower ignition temperatures.[5][6]
- Quantum Size Effects: At the nanoscale, quantum mechanical effects can alter the electronic properties of materials, influencing their reactivity.
- Passivation Layer: Many metallic nanoparticles are coated with a thin, passivating oxide layer to prevent rapid oxidation. The integrity and thickness of this layer are critical to the material's stability.[3][7]

These factors mean that materials considered non-flammable in bulk form may become combustible or even pyrophoric at the nanoscale.

Flammability of Key Nanomaterial Classes

The flammability of nanomaterials is highly dependent on their chemical composition. This section summarizes the characteristics of three primary groups: metallic, carbon-based, and those used in polymer nanocomposites.

Metallic Nanoparticles

Metallic nanoparticles are among the most studied for their combustion properties, often exhibiting significant explosion hazards. Their high combustion enthalpy makes them attractive for energetic applications but also poses a considerable safety risk. The tendency for dust cloud formation, combined with high reactivity, can lead to severe explosion events.[8]

Generally, as the particle size of metallic powders decreases, their ignition sensitivity increases, resulting in a lower Minimum Ignition Energy (MIE).[4] For instance, aluminum nanoparticles are very sensitive to ignition from electrostatic discharge, self-heating, or friction, even when

partially passivated.[3][9] NIOSH investigations classify nano-aluminum and nano-titanium as 'very strongly explosive' (European Dust Explosion Class St-3).[7]

Table 1: Dust Explosion Parameters for Metallic Nanoparticles

Nanomaterial	Primary Particle Size	Minimum Ignition Energy (MIE) (mJ)	Dust Explosion Class	Reference
Aluminum (Al)	40 nm	< 5	St-1	
Aluminum (Al)	70 nm	< 10 - 33	St-1	
Aluminum (Al)	100 nm	33 - 200	St-1*	
Titanium (Ti)	35 nm, 75 nm, 100 nm	< 1	-	[10]
Iron (Fe)	15 nm, 35 nm, 65 nm	< 1	-	[10]
Aluminum (Al)	-	Very Low	St-3	[7]
Titanium (Ti)	-	Very Low	St-3	[7]

*Note: The St-1 classification for nano-aluminum in some studies may be due to factors like agglomeration or pre-ignition phenomena, while other studies classify it as more severe (St-3). [3][7]

Carbon-Based Nanomaterials

Carbon-based nanomaterials, including carbon nanotubes (CNTs), graphene, and fullerenes, also present a dust explosion hazard. Studies indicate that these materials are generally 'weakly explosive' (St-1 Class), with explosive characteristics similar to combustible dusts like cotton or wood.[7][11] However, their Minimum Explosive Concentration (MEC) is significantly lower than that of materials like coal dust or carbon black.[7] Fullerene dust has been shown to be on the borderline of St-1/St-2 classification, indicating a slightly higher explosion severity. [11]

Table 2: Dust Explosion Parameters for Carbon-Based Nanoparticles

Nanomaterial	Minimum Explosive Concentration (MEC) (g/m ³)	Minimum Ignition Energy (MIE) (mJ)	K _{st} (bar·m/s)	Dust Explosion Class	Reference
Fullerene (C ₆₀)	~60	30 - 100	~200	St-1 / St-2	[11]
SWCNT	~125	> 1000	~130	St-1	[11]
MWCNT	~60	> 1000	~140	St-1	[11]
Graphene	~125	> 1000	~120	St-1	[11]
Carbon Black	~60	> 1000	~140	St-1	[11]
Nanocellulose	-	-	-	St-2 ('Strongly explosive')	[7]

Polymer Nanocomposites

Nanoparticles are frequently incorporated into polymers to enhance their flame-retardant properties.[12][13] Unlike pure nanomaterials, the focus here is on how nanoparticles improve the fire resistance of the composite material. Nanofillers like nanoclays, CNTs, and nano-silica can significantly reduce the peak Heat Release Rate (pHRR) of the polymer matrix.[14][15]

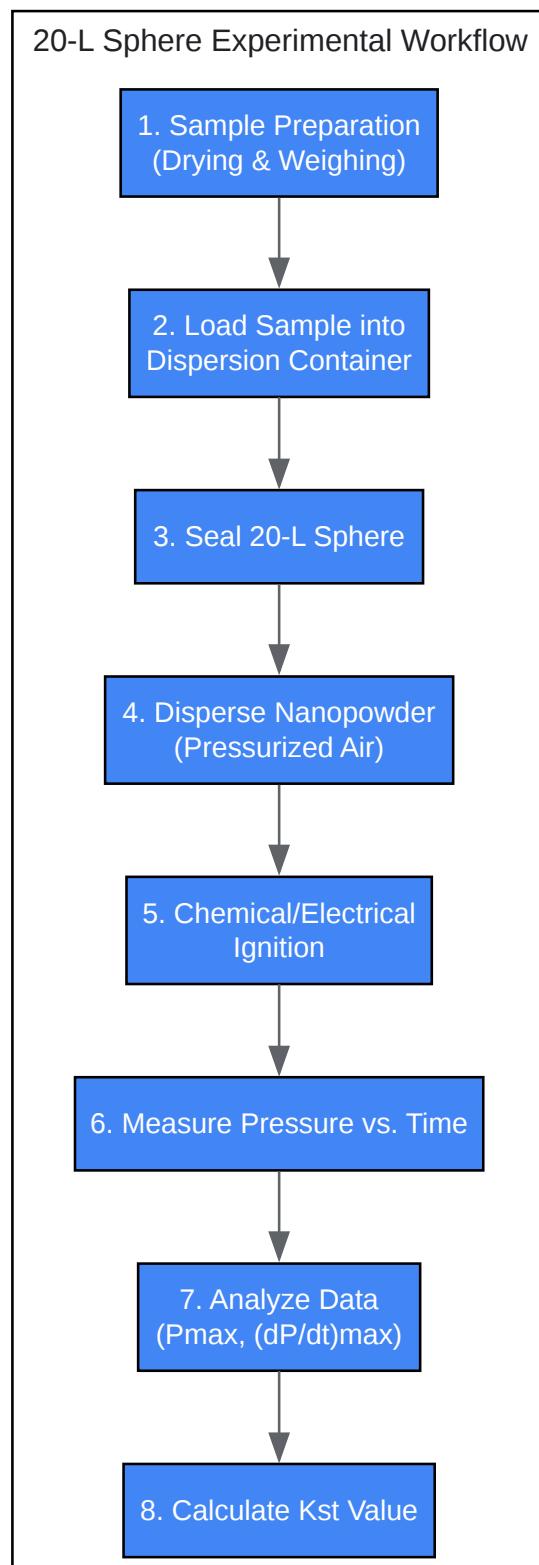
The primary mechanism for this flame retardancy is the formation of a protective char layer on the material's surface during combustion.[16][17] This layer, reinforced by the nanoparticles, acts as a physical barrier, insulating the underlying polymer from heat and slowing the release of flammable volatiles.[16][18] The effectiveness of flame retardancy is highly dependent on the dispersion of nanoparticles within the polymer matrix.[14][19]

Table 3: Flammability Properties of Polymer Nanocomposites

Polymer Matrix	Nanofiller (wt%)	Peak Heat Release Rate (pHRR)	Test Method	Reference
		Reduction (%)		
PMMA	Montmorillonite (MMT) (10%)	55%	Cone Calorimeter	[14]
PMMA	Layered Double Hydroxide (LDH) (10%)	45%	Cone Calorimeter	[14]
PMMA	Kaolinite (10%)	23%	Cone Calorimeter	[14]
PMMA	Silica (SiO_2) (13%)	~50%	Cone Calorimeter	[13]
Polypropylene (PP)	MWCNT (2 vol. %)	Significant reduction	Cone Calorimeter	[20]
Epoxy	Nanographene (NG) (1 wt%)	45% (PHRR), 24% (Total Heat Release)	Microscale Combustion Calorimeter	[13]
EVA	Nano- Mg(OH)_2 (150 phr)	Increased LOI from 18% to 46%	Limiting Oxygen Index	[13]

Experimental Protocols for Flammability Assessment

Standardized testing methods are crucial for characterizing and comparing the flammability of nanomaterials. Many protocols originally designed for micro-sized dusts have been adapted for nanoparticles.[8]


Dust Explosion Testing: 20-L Sphere

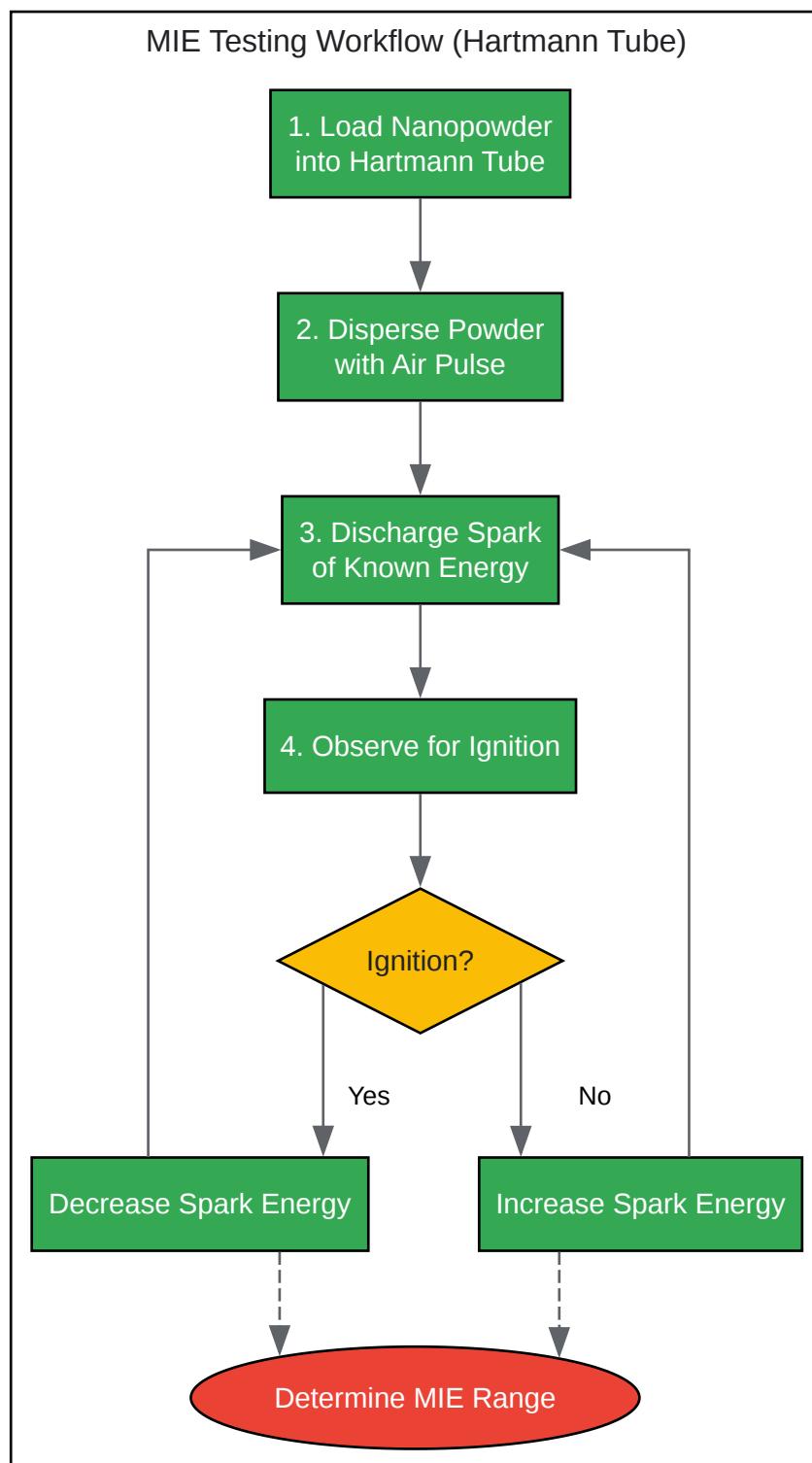
The 20-L sphere (or Siwek chamber) is a standard apparatus used to determine the explosion severity (Pmax and Kst) and the Minimum Explosive Concentration (MEC) of a dust cloud.[4]

[11]

Methodology:

- Sample Preparation: The nanopowder is dried and weighed to achieve a target concentration.
- Dispersion: The powder is placed in a dispersion container inside the sealed 20-L spherical vessel.
- Pressurization: The dispersion container is pressurized with dry, compressed air.
- Ignition: A rapid discharge of the pressurized air disperses the nanopowder into a cloud, which is then ignited by a chemical or electrical ignition source at the center of the sphere.
- Data Acquisition: Pressure transducers record the pressure-time history of the explosion. The maximum explosion pressure (Pmax) and the maximum rate of pressure rise ((dP/dt)max) are measured.
- Calculation: The Kst value, a normalized measure of explosion severity, is calculated using the cube-root law: $Kst = (dP/dt)_{max} * V^{(1/3)}$, where V is the volume of the sphere.
- MEC Determination: The test is repeated with decreasing powder concentrations until no ignition occurs, establishing the MEC.

[Click to download full resolution via product page](#)


Workflow for dust explosion testing in a 20-L sphere.

Minimum Ignition Energy (MIE) Testing: Hartmann Tube

The Minimum Ignition Energy (MIE) is the lowest electrical energy stored in a capacitor that can ignite a combustible dust cloud. It is a critical parameter for assessing ignition sensitivity from electrostatic discharges. The 1.2-L Hartmann tube is a common apparatus for this test.[\[10\]](#)

Methodology:

- Apparatus Setup: A known quantity of nanopowder is placed in the base of the Hartmann tube.
- Dispersion: A pulse of compressed air disperses the powder into a cloud within the glass tube.
- Ignition Attempt: As the cloud forms, a timed electrostatic spark of known energy is discharged between two electrodes located in the tube.
- Observation: The test is observed visually for signs of ignition (i.e., a flame).
- Energy Variation: The spark energy is varied by adjusting the capacitance and/or voltage. The test is repeated in a series of go/no-go trials.
- MIE Determination: The MIE is determined as the energy level that falls between the highest energy at which ignition failed to occur in 10 consecutive attempts and the lowest energy at which ignition was observed.

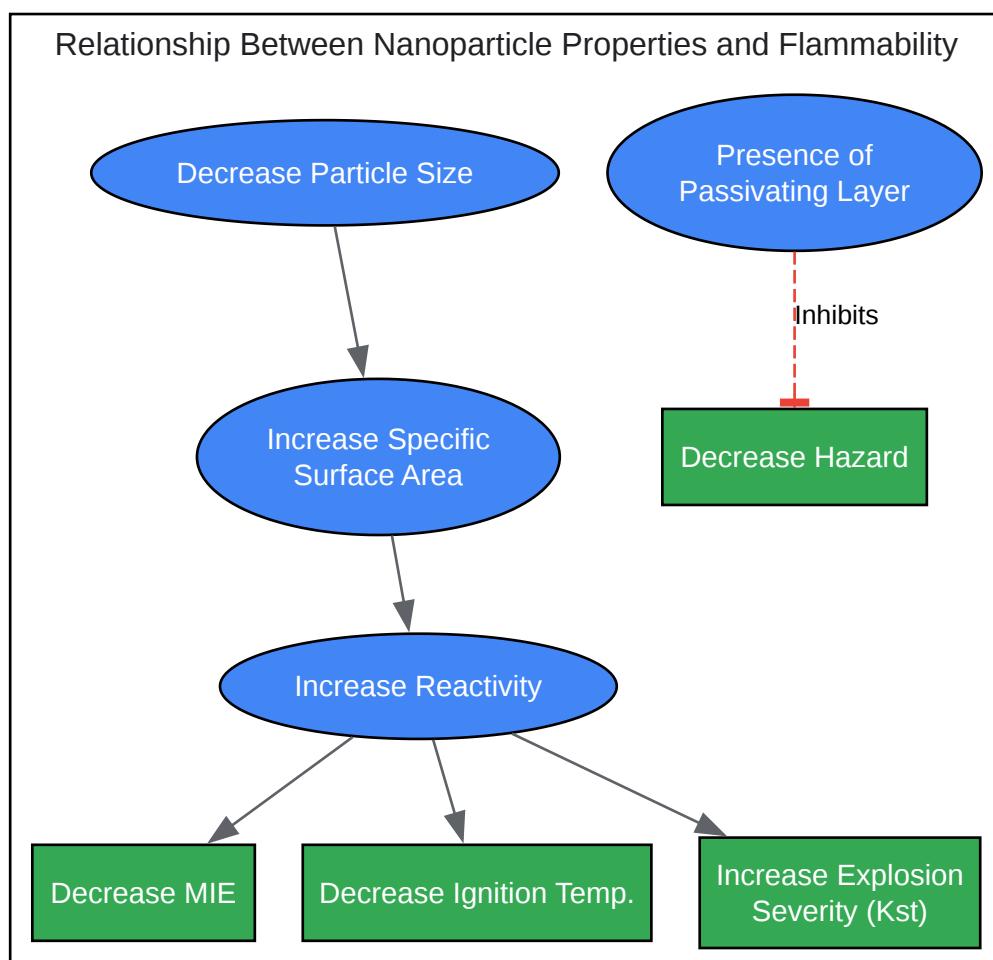
[Click to download full resolution via product page](#)

Iterative workflow for determining Minimum Ignition Energy (MIE).

Cone Calorimetry

The cone calorimeter is one of the most important bench-scale instruments for assessing the fire behavior of materials, particularly polymer nanocomposites. It measures properties like Heat Release Rate (HRR), time to ignition, and mass loss rate when a sample is exposed to a controlled radiant heat flux.

Methodology:

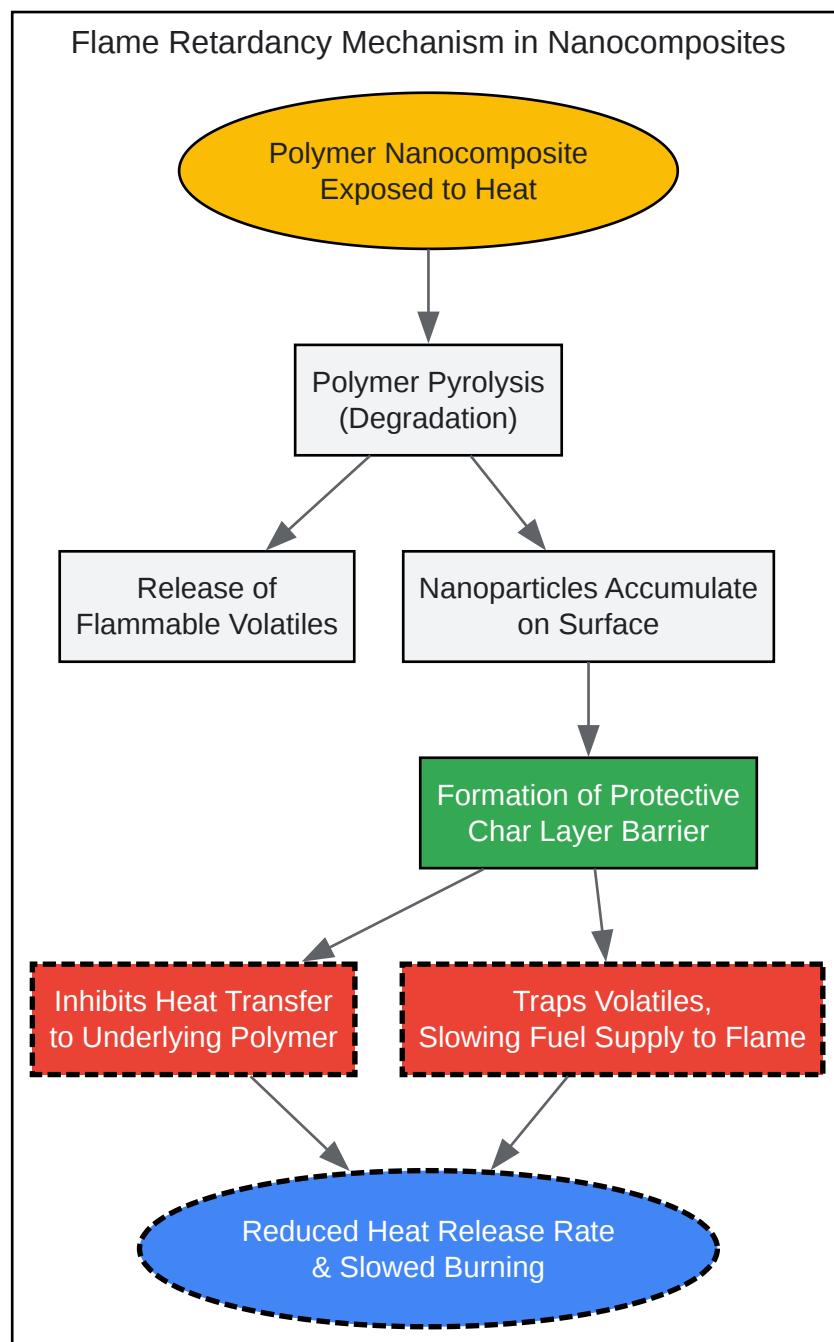

- **Sample Preparation:** A flat sample of the material (typically 100 mm x 100 mm) is prepared.
- **Exposure:** The sample is placed horizontally under a conical radiant heater that applies a specific heat flux (e.g., 35 or 50 kW/m²).
- **Ignition:** A spark igniter is positioned above the sample to ignite the flammable volatiles that are released as the material heats up.
- **Gas Analysis:** The combustion gases are collected in an exhaust hood and analyzed. The rate of heat release is calculated based on the principle of oxygen consumption (i.e., the amount of heat released is directly proportional to the amount of oxygen consumed during combustion).
- **Data Collection:** Key parameters like time to ignition, peak Heat Release Rate (pHRR), total heat released (THR), and mass loss are recorded throughout the test.

Mechanisms and Influencing Factors

Understanding the mechanisms behind nanomaterial flammability and the factors that influence it is key to developing safer materials and processes.

Particle Properties vs. Flammability Hazard

A direct relationship exists between the intrinsic properties of nanoparticles and their flammability characteristics. Smaller primary particle sizes generally lead to a greater hazard.



[Click to download full resolution via product page](#)

Influence of nanoparticle properties on flammability hazards.

Flame Retardancy Mechanism in Polymer Nanocomposites

In polymer nanocomposites, nanoparticles act as flame retardants primarily through a physical barrier mechanism.

[Click to download full resolution via product page](#)

Barrier formation mechanism in polymer nanocomposites.[16][17]

Conclusion and Future Trends

Exploratory studies consistently demonstrate that nanomaterials can possess significantly different and often more severe flammability and explosion hazards than their bulk chemical

equivalents.^{[1][4]} Metallic nanoparticles can be highly explosive, while carbonaceous nanoparticles present a dust explosion risk comparable to traditional organic dusts but with lower explosive concentrations.^{[7][11]} In polymer science, nanoparticles serve as effective flame retardants, primarily by creating a protective surface barrier during combustion.^[14]

For professionals in research and drug development, where novel nanomaterials are frequently synthesized and handled, an awareness of these potential hazards is critical. Standardized testing remains the cornerstone of risk assessment, and the methodologies detailed herein provide a framework for such evaluations.

Future research will likely focus on:

- Developing predictive models to correlate nanoparticle structure with flammability properties.
- Investigating the hazards of novel and multi-component nanomaterials.
- Standardizing test methods specifically for nanomaterials to account for properties like agglomeration.^[8]
- Designing inherently safer nanomaterials by modifying surface chemistry and passivation layers.

A continued, proactive approach to studying and understanding the flammability of nanomaterials is essential to harness their benefits while ensuring the safety of researchers and consumers alike.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Is there a change in flammability and explosiveness of a material in its nanoform? – Wissensplattform nanopartikel.info [nanopartikel.info]
- 2. nfpa.org [nfpa.org]

- 3. aidic.it [aidic.it]
- 4. icHEME.org [icHEME.org]
- 5. researchgate.net [researchgate.net]
- 6. elib.dlr.de [elib.dlr.de]
- 7. When Nanoparticles Blow Up— Explosion Hazards of Nanoparticles | Blogs | CDC [blogs.cdc.gov]
- 8. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Potential Explosion Hazard of Carbonaceous Nanoparticles: Explosion Parameters of Selected Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. Flammability Properties of Polymer Nanocomposites (Chapter 9) - Fundamentals, Properties, and Applications of Polymer Nanocomposites [cambridge.org]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. blog.susnano.wisc.edu [blog.susnano.wisc.edu]
- 19. researchgate.net [researchgate.net]
- 20. tsapps.nist.gov [tsapps.nist.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Flammability of Nanomaterials]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175610#exploratory-studies-on-the-flammability-of-nanomaterials>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com